Rapamycin

Vue d'ensemble

Description

La rapamycine est un composé macrolide produit par la bactérie du sol Streptomyces hygroscopicus. Elle a été découverte pour la première fois dans le sol de l'île de Pâques (Rapa Nui) et est connue pour ses puissantes propriétés immunosuppressives. Outre son activité immunosuppressive, la rapamycine présente des potentiels thérapeutiques supplémentaires, notamment des activités antifongiques, antitumorales, neuroprotectrices et d'extension de la durée de vie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La rapamycine est un produit naturel complexe synthétisé par une voie de polykétide. La structure de base de la rapamycine est dérivée de l'acide (4R,5R)-4,5-dihydrocyclohex-1-ène-carboxylique, qui est allongé par la synthétase de polykétide. La chaîne linéaire de polykétide résultante est cyclisée en incorporant du pipecolate et est ensuite décorée par des enzymes de modification post-polykétide synthase .

Méthodes de production industrielle

La production industrielle de la rapamycine implique des procédés de fermentation utilisant Streptomyces hygroscopicus. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler la rapamycine. Diverses stratégies d'optimisation, notamment la manipulation génétique de la souche productrice et l'optimisation des conditions de fermentation, ont été mises en œuvre pour améliorer le rendement de la rapamycine .

Analyse Des Réactions Chimiques

Types de réactions

La rapamycine subit diverses réactions chimiques, notamment :

Oxydation : La rapamycine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la rapamycine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de rapamycine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de la rapamycine comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les conditions de réaction varient en fonction de la modification souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la rapamycine avec des activités biologiques modifiées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

La rapamycine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La rapamycine et ses dérivés sont étudiés pour leurs propriétés chimiques uniques et leur potentiel en tant que sondes chimiques.

Biologie : La rapamycine est utilisée pour étudier les processus cellulaires, en particulier ceux impliquant la voie de la cible mécanique de la rapamycine (mTOR).

Médecine : La rapamycine est utilisée comme immunosuppresseur pour prévenir le rejet de greffe d'organe.

Industrie : La rapamycine est utilisée dans le développement de stents à élution médicamenteuse pour les interventions coronariennes

Mécanisme d'action

La rapamycine exerce ses effets en inhibant la cible mécanique de la rapamycine (mTOR), une protéine kinase spécifique de la sérine/thréonine qui régule la croissance, la prolifération et la survie cellulaires. Dans les cellules cibles, la rapamycine se lie au récepteur cytoplasmique FKBP12 (protéine liant la FK506) pour former un complexe immunosuppresseur. Ce complexe interagit ensuite avec le domaine de liaison FKBP12-rapamycine de mTOR, inhibant son activité et affectant divers processus cellulaires .

Applications De Recherche Scientifique

Oncology

Rapamycin has demonstrated significant anti-cancer properties through its ability to inhibit tumor growth and promote apoptosis in neoplastic cells. It has been tested in various cancer models including:

- Breast Cancer : Studies have shown that this compound can suppress tumor growth in HER-2/neu transgenic mice models .

- Lung Cancer : Clinical trials have indicated that this compound can enhance the efficacy of other chemotherapeutic agents .

Table 1: Summary of this compound's Oncological Applications

| Cancer Type | Model/Study Type | Key Findings |

|---|---|---|

| Breast Cancer | Transgenic Mice | Tumor suppression observed |

| Lung Cancer | Clinical Trials | Enhanced efficacy with combination therapy |

Organ Transplantation

This compound is widely used to prevent organ rejection in kidney transplant recipients. Its immunosuppressive properties help maintain graft viability while minimizing the risk of acute rejection episodes .

Table 2: this compound in Organ Transplantation

| Application | Outcome |

|---|---|

| Kidney Transplant | Reduced acute rejection rates |

| Cardiac Stents | Prevents restenosis |

Aging and Longevity

Recent studies have highlighted this compound's potential to extend lifespan and healthspan in various model organisms. Research indicates that short-term administration can lead to long-lasting benefits related to aging:

- Mice Studies : Lifespan extension has been confirmed through multiple independent studies .

- Human Trials : Ongoing clinical trials are assessing its effects on aging-related diseases and immune function in older adults .

Table 3: this compound's Impact on Aging

| Study Type | Subject Type | Key Findings |

|---|---|---|

| Animal Studies | Mice | Lifespan extension observed |

| Human Trials | Older Adults | Improved immune response noted |

Scleroderma Treatment

A notable case study involved a patient with resistant scleroderma who exhibited significant improvement after treatment with this compound. Following administration, the patient experienced reduced skin tightness and improved mobility . This suggests potential for this compound in treating fibrotic diseases.

Age-Related Diseases

Clinical trials have explored this compound's effects on age-related conditions such as rheumatoid arthritis and Parkinson's disease. In these studies, this compound showed promise in improving symptoms and overall quality of life for patients suffering from chronic conditions .

Safety and Side Effects

While this compound is generally well-tolerated, it is essential to monitor for potential side effects such as immunosuppression and metabolic dysregulation. Ongoing research aims to optimize dosing regimens to maximize therapeutic benefits while minimizing adverse effects .

Mécanisme D'action

Rapamycin exerts its effects by inhibiting the mechanistic target of this compound (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. In target cells, this compound binds to the cytoplasmic receptor FK506-binding protein 12 (FKBP12) to form an immunosuppressive complex. This complex then interacts with the FKBP12-rapamycin-binding domain of mTOR, inhibiting its activity and affecting various cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Tacrolimus : Un autre immunosuppresseur macrolide avec un mécanisme d'action similaire.

Cyclosporine A : Un immunosuppresseur peptidique cyclique avec un mécanisme d'action différent mais des applications thérapeutiques similaires.

Evérolimus : Un dérivé de la rapamycine avec des propriétés pharmacocinétiques améliorées.

Unicité

La rapamycine est unique en raison de son large éventail d'activités biologiques, y compris son potentiel à prolonger la durée de vie et son action spécifique sur la voie mTOR. Sa capacité à inhiber mTOR en fait un outil précieux pour étudier les processus cellulaires et développer des stratégies thérapeutiques pour diverses maladies .

Activité Biologique

Rapamycin, also known as sirolimus, is a macrolide compound originally discovered in a soil sample from Easter Island (Rapa Nui). It has garnered significant attention due to its potent biological activities, particularly as an inhibitor of the mammalian target of this compound (mTOR), a critical regulator of cell growth, proliferation, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound exerts its biological effects primarily through its interaction with the mTOR signaling pathway. The mTOR pathway is essential for various cellular processes, including:

- Cell Growth and Proliferation : mTOR regulates protein synthesis and cell cycle progression.

- Metabolism : It influences metabolic pathways such as glycolysis and lipid biosynthesis.

- Autophagy : mTOR plays a role in autophagic processes that are crucial for cellular homeostasis.

Binding Mechanism

This compound binds to FK506 binding protein 12 (FKBP12), forming a complex that inhibits the mTOR complex 1 (mTORC1). This interaction prevents the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), which are vital for protein synthesis and cell cycle progression from G1 to S phase .

Table: Key Targets and Effects of this compound

| Target | Effect | Biological Implications |

|---|---|---|

| mTORC1 | Inhibition of protein synthesis | Suppresses cell growth and proliferation |

| S6K1 | Decreased activation | Reduces translation of growth-related proteins |

| 4EBP1 | Increased binding to eIF4E | Inhibits cap-dependent translation |

| Autophagy | Induction | Promotes cellular recycling and stress response |

Immunosuppression

This compound is widely used as an immunosuppressant in organ transplantation. Its ability to inhibit interleukin-2 (IL-2) induced T cell proliferation makes it effective in preventing graft rejection. Clinical studies have shown that this compound is well-tolerated and has a lower risk of renal toxicity compared to other immunosuppressants like cyclosporine .

Cancer Therapy

Recent research has explored this compound's potential as an anticancer agent due to its role in inhibiting tumor growth. By targeting the mTOR pathway, this compound can disrupt cancer cell metabolism and proliferation. It has been particularly studied in various cancers, including breast cancer, renal cell carcinoma, and glioblastoma .

Longevity and Aging

Emerging evidence suggests that this compound may extend lifespan by mimicking caloric restriction effects through mTOR inhibition. Studies in model organisms have indicated that this compound can enhance longevity by modulating metabolic pathways associated with aging .

Case Study 1: Kidney Transplantation

In a clinical trial involving kidney transplant recipients, this compound was found to significantly reduce the incidence of acute rejection episodes compared to traditional therapies. Patients treated with this compound exhibited improved renal function over time without the adverse effects commonly associated with other immunosuppressants .

Case Study 2: Cancer Treatment

A study evaluated the efficacy of this compound in patients with advanced renal cell carcinoma. Patients receiving this compound demonstrated a marked reduction in tumor size and improved overall survival rates compared to those receiving standard chemotherapy regimens .

Recent Research Findings

Recent studies have focused on the specificity of this compound as an mTOR inhibitor. A notable investigation utilized gene-edited mice expressing a this compound-resistant form of mTOR. The results confirmed that this compound's effects are predominantly mediated through mTOR inhibition, with minimal off-target effects observed . This specificity reinforces its potential for therapeutic applications while minimizing side effects.

Propriétés

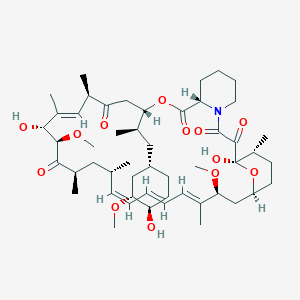

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-HPLJOQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023582 | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Sirolimus | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

183-185 | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether., In water = 9.9X10-5 mg/L at 25 °C /Estimated/, 1.73e-03 g/L | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15. In target cells, sirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex. FKBP12-sirolimus complex binds to and inhibits the activation of the mammalian target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, survival, mobility, and angiogenesis. mTOR regulates the downstream signalling pathways involved in cell survival, such as the phosphatidylinositol-3 kinase (PI3K)/Akt signalling pathway. Inhibition of mTOR leads to the suppression of cytokine-driven T-cell proliferation, thus the progression from the G1 to the S phase of the cell cycle is inhibited. Sirolimus also inhibits antibody production. _In vitro_, sirolimus and other mTOR inhibitors inhibit the production of certain growth factors that may affect angiogenesis, fibroblast proliferation, and vascular permeability. Lymphangioleiomyomatosis is a disorder that primarily affects the lungs. It is characterized by lung tissue infiltration, unregulated alveolar smooth muscle proliferation, and cystic destruction of parenchyma. Although infrequent, it occurs as a symptomatic pulmonary complication in tuberous sclerosis complex (TSC), which is an inherited disorder caused by mutations in TSC genes. Loss of functional TSC gene leads to the aberrant activation of the mTOR signalling pathway, resulting in cellular proliferation and release of lymphangiogenic growth factors. Sirolimus inhibits the activated mTOR pathway and proliferation of alveolar smooth muscle cell proliferation., Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase. | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline solid from ether | |

CAS No. |

53123-88-9 | |

| Record name | Rapamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53123-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sirolimus [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36ZG6FT64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-185 °C | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of rapamycin?

A1: this compound primarily targets the mammalian target of this compound (mTOR) [, , , , , , , , , , , , ], a serine/threonine protein kinase crucial for regulating cell growth, proliferation, and metabolism.

Q2: How does this compound interact with mTOR?

A2: this compound forms a complex with the immunophilin FKBP12, which then binds to mTOR, inhibiting its activity [, , ]. This interaction disrupts downstream signaling pathways involved in protein synthesis, cell cycle progression, and autophagy [, , , , , , , , , , ].

Q3: How does this compound affect autophagy?

A3: this compound promotes autophagy [, , , ] by inhibiting mTOR, which acts as a negative regulator of this process. Autophagy involves the degradation and recycling of cellular components and plays a role in cell survival during stress.

Q4: What is the role of autophagy in this compound's therapeutic effects?

A4: Studies suggest that this compound-induced autophagy contributes to its anti-tumor effects [, , , ]. In cancer cells, autophagy can be a double-edged sword, promoting survival under stress or contributing to cell death depending on the context.

Q5: How does this compound affect T cell function?

A5: this compound can modulate T cell differentiation and function [, , , ]. It can promote the generation of regulatory T cells (Tregs) [, ] while also enhancing the persistence and anti-tumor activity of certain T cell subsets [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C51H79NO13 and its molecular weight is 914.17 g/mol.

Q7: Is there spectroscopic data available for this compound and its derivatives?

A7: Yes, studies employ various spectroscopic techniques to characterize this compound and its derivatives. These techniques include 1H NMR, FT-IR, and ESI-MS/MS []. These methods provide valuable information about the structure and purity of the compound.

Q8: Are there studies on the stability of this compound in different formulations?

A8: Yes, researchers have investigated the stability of this compound in various formulations, including nanoparticle albumin-bound this compound (nab-rapamycin) [, ] and biodegradable this compound-eluting stents []. These formulations aim to improve this compound's solubility, bioavailability, and targeted delivery.

Q9: What are the advantages of using nab-rapamycin?

A9: Nab-rapamycin exhibits improved solubility and bioavailability compared to the oral form of this compound [, ]. This allows for intravenous administration and potentially enhances its therapeutic efficacy.

Q10: How is this compound administered, and how does it distribute in the body?

A10: this compound can be administered orally or intravenously, depending on the formulation [, ]. It tends to accumulate in tissues, including the kidneys and liver [, , ].

Q11: How is this compound metabolized and excreted?

A11: this compound is primarily metabolized by the cytochrome P450 system, particularly CYP3A4, in the liver [, ]. It is mainly excreted in the feces, with a small portion eliminated in the urine [, ].

Q12: What types of in vitro assays are used to study this compound's effects?

A13: Researchers use various in vitro assays, including cell proliferation assays, cell cycle analysis, apoptosis assays, and measurements of mTOR signaling pathway activity to investigate the effects of this compound [, , , , , , , , , , , , ].

Q13: What animal models are used to study this compound's effects?

A14: Studies employ a range of animal models, including rodents (mice and rats) and non-human primates, to investigate this compound's effects on various diseases, including cancer, organ transplantation rejection, and aging [, , , , , , , , , , , , , , ].

Q14: Are there clinical trials investigating the use of this compound in humans?

A15: Yes, several clinical trials have investigated the safety and efficacy of this compound in various conditions, including cancer, organ transplantation, and age-related diseases [, , , , ].

Q15: Are there known mechanisms of resistance to this compound?

A16: Yes, cancer cells can develop resistance to this compound through various mechanisms, including mutations in the mTOR pathway, activation of alternative signaling pathways, and upregulation of pro-survival factors [, ].

Q16: What are the known side effects of this compound?

A17: While generally well-tolerated, this compound can cause side effects such as hyperlipidemia, hyperglycemia, impaired wound healing, and increased risk of infections, particularly at higher doses [, , , , , , , ].

Q17: Are there concerns about the long-term use of this compound?

A18: The long-term safety profile of this compound is still under investigation. Studies in animal models suggest potential benefits for lifespan extension, but more research is needed to assess its safety and efficacy in humans over prolonged periods [, , , , , ].

Q18: What strategies are being explored to improve the delivery of this compound to specific tissues?

A19: Researchers are developing targeted drug delivery systems, such as nab-rapamycin and this compound-eluting stents, to enhance the accumulation of the drug in desired tissues while minimizing systemic exposure and side effects [, , ].

Q19: Are there biomarkers that can predict the response to this compound therapy?

A20: Research is ongoing to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment. For instance, the expression levels of mTOR pathway components may serve as potential predictive biomarkers [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.